molecular formula C17H14N2O2 B12920985 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide

3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide

Cat. No.: B12920985
M. Wt: 278.30 g/mol
InChI Key: IRCPFTROTIYYCP-FNORWQNLSA-N
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Description

3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is an organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an appropriate acrylate precursor with an amine derivative.

    Coupling of Furan and Quinoline Moieties: The furan ring and the quinoline moiety can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furanones and quinoline derivatives.

    Reduction: Amines and reduced quinoline derivatives.

    Substitution: Substituted quinoline and furan derivatives.

Scientific Research Applications

3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.

    3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)butyramide: Similar structure but with a butyramide group.

Uniqueness

3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is unique due to its specific combination of furan, quinoline, and acrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-methylquinolin-6-yl)prop-2-enamide

InChI

InChI=1S/C17H14N2O2/c1-12-8-9-18-16-6-4-13(11-15(12)16)19-17(20)7-5-14-3-2-10-21-14/h2-11H,1H3,(H,19,20)/b7-5+

InChI Key

IRCPFTROTIYYCP-FNORWQNLSA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NC=C1)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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